molecular formula C21H16BrClO5 B4625124 2-bromo-4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate

2-bromo-4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate

Cat. No.: B4625124
M. Wt: 463.7 g/mol
InChI Key: NHMSFGBDTNTEQP-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate is a complex organic compound that belongs to the class of substituted phenyl acetates This compound is characterized by the presence of bromine, chlorine, and ethoxy groups, along with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Esterification: The ethoxy group is introduced via esterification reactions, where the phenol derivative reacts with ethyl acetate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the furan ring, converting it to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce furan-2-ol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of halogen atoms and the furan ring contribute to its bioactivity.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic applications. This includes the development of new drugs targeting specific diseases, leveraging the compound’s unique structural features.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The furan ring and carbonyl group play crucial roles in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-{(E)-[5-(4-fluorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate
  • 2-bromo-4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate
  • 2-bromo-4-{(E)-[5-(4-nitrophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate

Uniqueness

The uniqueness of 2-bromo-4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate lies in the combination of its functional groups and structural features. The presence of both bromine and chlorine atoms, along with the ethoxy group and furan ring, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

[2-bromo-4-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-ethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClO5/c1-3-26-19-10-13(9-17(22)20(19)27-12(2)24)8-15-11-18(28-21(15)25)14-4-6-16(23)7-5-14/h4-11H,3H2,1-2H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMSFGBDTNTEQP-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)Br)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)Br)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate
Reactant of Route 2
Reactant of Route 2
2-bromo-4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate
Reactant of Route 3
2-bromo-4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate
Reactant of Route 4
Reactant of Route 4
2-bromo-4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate
Reactant of Route 5
2-bromo-4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate
Reactant of Route 6
2-bromo-4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate

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